N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring, a 3-fluorophenyl group, and a 3,4-dimethylphenyl acetamide moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps, akin to methods described for structurally related acetamides and oxadiazoles .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-15-7-9-20(11-16(15)2)30-23(34)14-33-13-22(24(35)21-10-8-17(3)29-26(21)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBNTATYZIYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes an oxadiazole moiety and a naphthyridine framework. The presence of the fluorine atom and various methyl groups enhances its lipophilicity and potentially its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through multiple mechanisms:
-
Mechanisms of Action :
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in malignant cells.
- Disruption of cellular signaling pathways.
- Case Studies :
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of this compound. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound could be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and increases potency against target enzymes.
- Methyl Groups : Methyl substitutions on the aromatic rings improve lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules in terms of structural features , synthetic routes , and spectroscopic properties , based on evidence from peer-reviewed studies.
Structural Analogues and Functional Group Variations
Key Observations :
- The 3-fluorophenyl group may enhance lipophilicity and binding affinity compared to chlorophenyl or nitrophenyl substituents in analogues .
- The 1,8-naphthyridine core is less common in the cited analogues, which predominantly use phthalimide or triazole-acetamide scaffolds .
Spectroscopic Properties
Comparative spectral data highlight functional group distinctions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
